molecular formula C8H3F4NO B071848 1-Fluoro-2-isocyanato-3-(trifluoromethyl)benzene CAS No. 190774-53-9

1-Fluoro-2-isocyanato-3-(trifluoromethyl)benzene

Cat. No. B071848
M. Wt: 205.11 g/mol
InChI Key: BZWCKYVPHPOLDL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluoro(trifluoromethyl)benzenes and related compounds has been explored in various studies. While specific synthesis routes for 1-Fluoro-2-isocyanato-3-(trifluoromethyl)benzene are not directly outlined in the available literature, the general methodologies for synthesizing fluorinated aromatic compounds offer insights. For example, fluorinated Dewar benzenes can be prepared from fluoro(triisopropylsilyl)acetylene, which upon thermochemical or photochemical transformation yields highly crowded fluorinated benzenes (Hanamoto et al., 2006).

Molecular Structure Analysis

The molecular structure of fluorinated compounds can be characterized using techniques such as X-ray crystallography. For instance, the molecular structure of crowded benzene derivatives has been determined to highlight the impact of fluorination on molecular geometry (Hanamoto et al., 2006).

Chemical Reactions and Properties

Fluoro(trifluoromethyl)benzenes participate in a variety of chemical reactions, indicative of their versatile chemical properties. The photochemical behavior of such compounds reveals their reactivity under light irradiation, which is essential for understanding their stability and reactivity under different conditions (Al-ani, 1973).

Physical Properties Analysis

The physical properties of fluoro(trifluoromethyl)benzenes, such as fluorescence yields and phosphorescence of biacetyl yields, have been extensively studied. These properties are influenced by the molecular structure and the fluorination pattern on the benzene ring (Al-ani, 1973).

Chemical Properties Analysis

The chemical properties of 1-Fluoro-2-isocyanato-3-(trifluoromethyl)benzene and related compounds, such as their reactivity towards nucleophilic reagents and ability to undergo various chemical transformations, are pivotal for their applications in organic synthesis and materials science. Studies have explored the reactions of similar fluoro-substituted benzene derivatives with nucleophiles, demonstrating their potential in synthetic chemistry (Kamoshenkova & Boiko, 2010).

Scientific Research Applications

Fluoroalkylation Reactions in Aqueous Media

Fluoroalkylation reactions, including those involving compounds like 1-Fluoro-2-isocyanato-3-(trifluoromethyl)benzene, have gained attention for their role in introducing fluorinated functionalities into pharmaceuticals, agrochemicals, and functional materials. The unique effects of fluorine-containing groups on the physical, chemical, and biological properties of molecules are well-documented. Advances in aqueous fluoroalkylation highlight the move towards more environmentally friendly synthesis methods, leveraging water as a solvent or reactant. This approach aligns with green chemistry principles, aiming for efficient incorporation of fluorinated groups under mild conditions (Song et al., 2018).

Heterocyclic Compounds and Biological Significance

The synthesis and evaluation of heterocyclic compounds bearing fluorinated scaffolds, such as 1-Fluoro-2-isocyanato-3-(trifluoromethyl)benzene, have been explored for their pharmacological potential. Triazine derivatives, for instance, have been studied for a wide spectrum of biological activities, including anti-cancer, antiviral, and antimicrobial effects. The inclusion of fluorinated substituents has been shown to enhance these biological activities, making such compounds promising candidates for future drug development (Verma et al., 2019).

Supramolecular Chemistry and Polymer Processing

The role of benzene derivatives, including fluorinated compounds, in supramolecular chemistry and polymer processing is significant. Benzene-1,3,5-tricarboxamides, for example, have shown their utility in nanotechnology and biomedical applications due to their ability to self-assemble into well-defined structures. The introduction of fluorinated groups can further enhance these properties, offering new avenues for the development of advanced materials and nanoscale devices (Cantekin et al., 2012).

Synthesis of Fluorinated Building Blocks

The development of novel fluorination methods to produce fluorinated building blocks is crucial for organic synthesis and drug discovery. Recent advances in C-F bond activation have provided new strategies for the synthesis of fluorinated compounds, enabling the creation of diverse molecular architectures. These methodologies facilitate the incorporation of fluorine into organic molecules, yielding compounds with potential applications in pharmaceuticals and agrochemicals (Shen et al., 2015).

properties

IUPAC Name

1-fluoro-2-isocyanato-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F4NO/c9-6-3-1-2-5(8(10,11)12)7(6)13-4-14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZWCKYVPHPOLDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)N=C=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30369879
Record name 1-Fluoro-2-isocyanato-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Fluoro-2-isocyanato-3-(trifluoromethyl)benzene

CAS RN

190774-53-9
Record name 2-Fluoro-6-(trifluoromethyl)phenyl isocyanate
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Fluoro-2-isocyanato-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-6-(trifluoromethyl)phenyl isocyanate
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